molecular formula C22H28F2O5 B14809972 (E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

(E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Cat. No.: B14809972
M. Wt: 410.5 g/mol
InChI Key: KIQXRQVVYTYYAZ-GSOJWBRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: Tafluprost acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include methanol, potassium carbonate, acetic acid, sodium chloride, and sodium bicarbonate . Reaction conditions often involve controlled temperatures and pH adjustments to optimize yield and purity.

Major Products: The major products formed from these reactions include tafluprost acid itself and its various intermediates, which are further processed to achieve the final active compound .

Scientific Research Applications

Tafluprost acid has a wide range of applications in scientific research:

Properties

Molecular Formula

C22H28F2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1+,13-12+/t17-,18-,19+,20-/m1/s1

InChI Key

KIQXRQVVYTYYAZ-GSOJWBRCSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C/CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O

Origin of Product

United States

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